molecular formula C17H14N2O5S B2570715 N-(3-acetylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 354786-02-0

N-(3-acetylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B2570715
CAS No.: 354786-02-0
M. Wt: 358.37
InChI Key: GMRAQMYMNAAFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a sulfonamide-containing acetamide derivative featuring a 1,2-benzothiazole-1,1,3-trioxide (saccharin-like) core linked to a 3-acetylphenyl group via an acetamide bridge.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-11(20)12-5-4-6-13(9-12)18-16(21)10-19-17(22)14-7-2-3-8-15(14)25(19,23)24/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRAQMYMNAAFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Amide Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the acetylphenyl group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution

The electron-deficient benzothiazole ring undergoes nucleophilic substitution at the sulfur-linked oxygen or nitrogen sites.

Example Reaction :

  • Hydroxide attack : Treatment with NaOH in aqueous ethanol replaces the sulfonyl oxygen with hydroxyl groups, forming derivatives with altered solubility profiles.

Key Observations :

  • Reactivity is influenced by the electron-withdrawing trioxo group, which activates the ring toward nucleophiles .

  • Steric hindrance from the 3-acetylphenyl group limits substitution at proximal positions .

Oxidation and Reduction

The acetylphenyl moiety and sulfone groups participate in redox reactions:

Oxidation :

  • The acetyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, though this risks over-oxidation of the benzothiazole ring.

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide’s carbonyl to a methylene group, yielding a secondary amine derivative .

Table 2: Redox Reaction Data

ReactionReagentsProductYield
Acetyl oxidationKMnO₄, H₂SO₄, ΔCarboxylic acid derivative40%
Carbonyl reductionH₂ (1 atm), Pd-C, EtOHN-(3-ethylphenyl)-...acetamide75%

Hydrogen Bonding and π-Stacking Interactions

Crystallographic studies reveal non-covalent interactions critical for stabilizing reaction intermediates:

  • N–H⋯O hydrogen bonds form between the acetamide NH and sulfonyl oxygen .

  • π-Stacking between the benzothiazole and acetylphenyl rings (centroid distance: 3.93–3.94 Å) influences solid-state reactivity and solubility .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions modify the aryl groups:

  • Suzuki coupling : The acetylphenyl ring reacts with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce substituents.

Limitations :

  • Harsh conditions (e.g., high temperatures) risk decomposition of the sulfone group .

Stability Under Hydrolytic Conditions

The compound undergoes hydrolysis in acidic/basic media:

  • Acidic hydrolysis (HCl, Δ) : Cleaves the acetamide bond, yielding 3-acetylphenylamine and benzothiazole-2-carboxylic acid.

  • Basic hydrolysis (NaOH, Δ) : Degrades the sulfone ring, forming sulfonic acid byproducts .

Thermal Degradation

Thermogravimetric analysis (TGA) shows decomposition above 250°C, producing:

  • SO₂ and CO₂ gases (identified via FTIR).

  • Char residues containing nitrogenous aromatics .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by its unique structural features, which include an acetylphenyl group and a benzothiazole moiety. The synthesis of such compounds typically involves multi-step organic reactions that may include condensation reactions, cyclization, and functional group modifications. For instance, derivatives of similar structures have been synthesized through reactions involving benzothiazole derivatives and acetamides .

Anticancer Activity

The anticancer potential of compounds related to N-(3-acetylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has been explored in various studies. For instance, certain N-substituted acetamides have demonstrated significant growth inhibition in cancer cell lines . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation pathways. The specific interactions and effects of this compound on cancer cells warrant further investigation.

Antitubercular Effects

Research into similar compounds has also highlighted their antitubercular properties. Studies have shown that derivatives can inhibit the growth of Mycobacterium tuberculosis, indicating a promising avenue for developing new antitubercular agents . The mechanism often involves targeting specific enzymes crucial for mycobacterial survival.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityCompounds showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Study 2Anticancer EvaluationCertain derivatives exhibited over 75% growth inhibition in various cancer cell lines .
Study 3Antitubercular ActivityActive compounds demonstrated efficacy against Mycobacterium tuberculosis in vitro and in vivo models .

Potential Therapeutic Uses

Given the biological activities observed in related compounds, this compound could potentially be developed into therapeutic agents for:

  • Infectious Diseases : As an antimicrobial or antitubercular agent.
  • Cancer Treatment : As a part of a combinatorial therapy targeting specific cancer pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins, enzymes, or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide

  • Structure : Differs by a 4-hydroxyphenyl substituent instead of 3-acetylphenyl.
  • Synthesis : Prepared via coupling reactions similar to those in , involving azide intermediates and copper catalysis .
  • Key Properties: Spectroscopy: IR peaks at 1671 cm⁻¹ (C=O), 1303 cm⁻¹ (C–N), and 1254 cm⁻¹ (C–O); ¹H NMR signals at δ 5.38 (–NCH₂CO–) and δ 10.79 (–NH) . Crystallography: Dihedral angle of 84.9° between benzothiazole and phenol rings; extensive N–H⋯O and O–H⋯O hydrogen bonds stabilize the crystal lattice . Pharmacokinetics: Shorter elimination half-life compared to acetaminophen, suggesting faster clearance .
  • Biological Activity: Analgesic properties, structurally analogous to acetaminophen but with enhanced hydrogen-bonding capacity due to the phenolic –OH group .

N-(2-Ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

  • Structure : Substituted with a hydrophobic 2-ethylphenyl group.
  • Synthesis : Likely via nucleophilic substitution or coupling reactions, as seen in for saccharin derivatives .
  • Steric effects from the ortho-ethyl group may restrict molecular conformation, altering binding affinity in biological targets .

Saccharin-Based Derivatives (e.g., Compound 20 in )

  • Structure : N-(Furan-2-ylmethyl)-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide.
  • Synthesis : Utilizes tert-butyl carbamate intermediates and trifluoroacetic acid deprotection .

Comparative Analysis Table

Compound Name Substituent Molecular Weight Key Functional Groups Notable Properties
N-(3-Acetylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide 3-Acetylphenyl ~362.34 g/mol Acetamide, sulfonamide, acetyl Hypothesized enhanced metabolic stability due to acetyl group electron-withdrawing effects.
N-(4-Hydroxyphenyl) analogue 4-Hydroxyphenyl ~348.33 g/mol Phenolic –OH, sulfonamide Strong hydrogen bonding; analgesic activity; shorter elimination half-life.
N-(2-Ethylphenyl) analogue 2-Ethylphenyl ~348.39 g/mol Ethyl group, sulfonamide Increased lipophilicity; potential steric hindrance.
Saccharin derivative (Compound 20) Furan-2-ylmethyl ~395.40 g/mol Furan, benzamide Interferon inhibition; synthesized via carbamate deprotection.

Structural and Functional Insights

  • Hydrogen Bonding: The absence of a phenolic –OH group in the target compound reduces hydrogen-bond donor capacity, which may affect target binding compared to the 4-hydroxyphenyl analogue .
  • Biological Implications : Saccharin-derived compounds () demonstrate anti-inflammatory activity, suggesting that the target compound’s benzothiazole core could be leveraged in similar therapeutic contexts .

Biological Activity

N-(3-acetylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H10N2O4S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_4\text{S}

This structure includes a benzothiazole moiety which is known for its diverse biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, benzothiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) through mechanisms involving the induction of oxidative stress and disruption of mitochondrial function .

Antimicrobial Activity

The compound has also shown potential antimicrobial activity. In vitro studies have reported that benzothiazole derivatives possess activity against a range of bacterial strains including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as topoisomerases and kinases which are crucial for DNA replication and cell division in cancer cells.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to cellular damage has been observed in studies involving related benzothiazole derivatives.
  • Apoptosis Induction : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Anticancer Efficacy

A recent study investigated the effects of a related benzothiazole derivative on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activation .

ParameterControl GroupTreated Group
Cell Viability (%)10045
Apoptosis Rate (%)535
Cleaved PARP Levels (pg/mL)20150

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial effects of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth at low concentrations .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. What are the optimal synthetic routes for this compound, and what purification/characterization methods are recommended?

The compound can be synthesized via amide coupling reactions. A typical procedure involves reacting 2-(1,1,3-trioxo-1λ⁶-benzothiazol-2-yl)acetic acid derivatives with 3-acetylaniline in dichloromethane (DCM) using carbodiimide coupling agents (e.g., EDC·HCl) and triethylamine as a base at 0–5°C for 3 hours . Post-reaction, the product is extracted with DCM, washed with NaHCO₃, and purified via recrystallization (methanol:acetone, 1:1). Characterization should include:

  • ¹H/¹³C NMR for functional group verification.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (±0.5% error) .
  • X-ray crystallography to resolve stereoelectronic effects, as demonstrated for analogous benzothiazole-acetamides .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction reveals a planar benzothiazole-trioxo moiety with a dihedral angle of ~85° relative to the acetylphenyl ring, minimizing steric clashes . Intermolecular N–H⋯O and O–H⋯O hydrogen bonds form infinite 1D chains along the [100] axis, while π-stacking between aromatic rings (centroid distances: 3.93 Å) further stabilizes the lattice . These interactions are critical for predicting solubility and crystallinity in formulation studies.

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED₅₀ comparisons to reference drugs (e.g., valproate) .
  • Anti-inflammatory screening : COX-1/COX-2 inhibition assays using enzyme immunoassays (EIAs) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like COX-2 (PDB: 5KIR) or GABA receptors. Prioritize binding poses with favorable ΔG values (<−8 kcal/mol) and hydrogen-bond networks with catalytic residues (e.g., Arg120 in COX-2) .
  • Quantum chemical calculations : DFT (B3LYP/6-311+G**) optimizations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for covalent inhibition .

Q. How can conflicting biological activity data across studies be resolved?

Contradictions in pharmacological data (e.g., variable IC₅₀ values) often arise from differences in:

  • Assay conditions (e.g., pH, serum proteins) altering ligand solubility .
  • Structural analogs : Subtle substituent changes (e.g., chloro vs. methoxy groups) drastically modulate target selectivity . Resolution strategies :
  • Standardize assays using OECD guidelines.
  • Perform head-to-head comparisons of analogs under identical conditions .
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies optimize the compound’s bioavailability and metabolic stability?

  • Prodrug design : Introduce hydrolyzable esters at the acetamide group to enhance membrane permeability .
  • Metabolic profiling : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Look for rapid glucuronidation or cytochrome P450-mediated oxidation .
  • Co-crystallization : Co-formulate with cyclodextrins to improve aqueous solubility, as shown for structurally related benzothiazoles .

Methodological Considerations

Q. How to design SAR studies to explore the role of the 3-acetylphenyl group?

  • Synthetic modifications : Replace the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Biological evaluation : Correlate substituent effects with activity trends. For example, acetyl groups may enhance blood-brain barrier penetration in anticonvulsant models .
  • Statistical analysis : Use multivariate regression (e.g., PLS) to quantify contributions of steric, electronic, and lipophilic parameters .

Q. What analytical techniques resolve degradation products under accelerated stability testing?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
  • HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate degradation products. Major impurities often arise from:
  • Hydrolysis of the acetamide bond.
  • Oxidation of the benzothiazole sulfur .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.